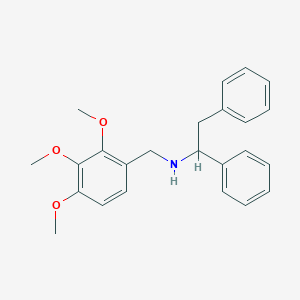![molecular formula C21H20BrNO4S2 B5093145 (5E)-5-({3-Bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5093145.png)
(5E)-5-({3-Bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-({3-Bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3-Bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Bromination and Methoxylation: The aromatic ring is brominated and methoxylated using bromine and methanol, respectively, under controlled conditions.
Etherification: The phenolic hydroxyl group is etherified with 2-(2-methylphenoxy)ethanol in the presence of a suitable base like potassium carbonate.
Aldol Condensation: The final step involves an aldol condensation reaction between the thiazolidinone core and the substituted benzaldehyde derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has potential applications as an antimicrobial agent due to its thiazolidinone core. It can be tested against various bacterial and fungal strains to evaluate its efficacy.
Medicine
In medicine, the compound’s potential anticancer properties can be explored. Its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of (5E)-5-({3-Bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
(5E)-5-({3-Bromo-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but lacks the methoxy group.
(5E)-5-({3-Bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a thioxo group instead of a sulfanylidene group.
Uniqueness
The presence of both the bromine and methoxy groups on the aromatic ring, along with the sulfanylidene group in the thiazolidinone core, makes this compound unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
(5E)-5-[[3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO4S2/c1-13-6-4-5-7-16(13)26-8-9-27-19-15(22)10-14(11-17(19)25-3)12-18-20(24)23(2)21(28)29-18/h4-7,10-12H,8-9H2,1-3H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMKVAHOESRREO-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2Br)C=C3C(=O)N(C(=S)S3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2Br)/C=C/3\C(=O)N(C(=S)S3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl N-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-N-methylglycinate](/img/structure/B5093078.png)
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5093092.png)
![(2E)-2-[(2,4-dichloro-5-nitrophenyl)methylidene]-1-benzothiophen-3-one](/img/structure/B5093097.png)
![N-[1-(4-bromophenyl)ethyl]butanamide](/img/structure/B5093105.png)
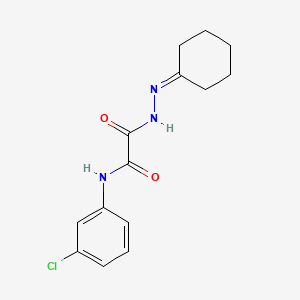
![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B5093121.png)
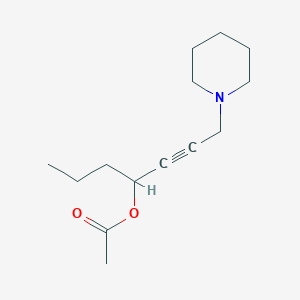
![2-[(3-Iodophenyl)methoxy]benzonitrile](/img/structure/B5093146.png)
![4-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}thiomorpholine](/img/structure/B5093152.png)
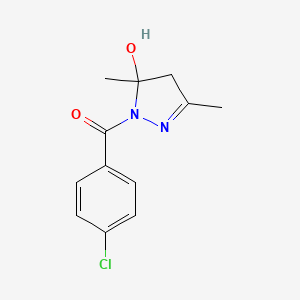
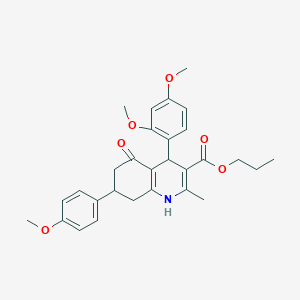

![N-[2-(2-phenylethynyl)phenyl]pyridine-3-carboxamide](/img/structure/B5093167.png)
